molecular formula C7H8N2O3 B3357661 2-Carbomethoxy-5-methyl-pyrazine-4-oxide CAS No. 74416-38-9

2-Carbomethoxy-5-methyl-pyrazine-4-oxide

Cat. No.: B3357661
CAS No.: 74416-38-9
M. Wt: 168.15 g/mol
InChI Key: JONRECZQTWXPPI-UHFFFAOYSA-N
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Description

2-Carbomethoxy-5-methyl-pyrazine-4-oxide is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This particular compound is notable for its unique structure, which includes a carbomethoxy group at position 2, a methyl group at position 5, and an oxide group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbomethoxy-5-methyl-pyrazine-4-oxide typically involves the reaction of 5-methyl-2-pyrazinoic-4-oxide with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and reduce production costs. The reaction conditions are carefully controlled to ensure consistent quality and high yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Carbomethoxy-5-methyl-pyrazine-4-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Carbomethoxy-5-methyl-pyrazine-4-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Carbomethoxy-5-methyl-pyrazine-4-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-5-methylpyrazine
  • 2-Methyl-5-ethylpyrazine
  • 2-Hydroxymethyl-5-methylpyrazine-4-oxide

Uniqueness

2-Carbomethoxy-5-methyl-pyrazine-4-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-8-6(4-9(5)11)7(10)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONRECZQTWXPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469904
Record name Methyl 5-methyl-4-oxo-4lambda~5~-pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74416-38-9
Record name Methyl 5-methyl-4-oxo-4lambda~5~-pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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